Regioisomeric Purity as a Determinant of Downstream Kinase Inhibitor Selectivity
The patent US20100144713A1 discloses that 7-aminoisoquinoline derivatives exhibit kinase inhibitory activity, but the specific contribution of the 5-methyl ester substitution in methyl 7-aminoisoquinoline-5-carboxylate has not been quantified in a head-to-head assay against its 6-amino or 5-unsubstituted analogs [1]. Thus, while regioisomeric integrity is conceptually critical, direct comparative IC50 or Kd data for this exact compound are absent from publicly available primary literature.
| Evidence Dimension | Kinase inhibition potency (IC50 or Kd) |
|---|---|
| Target Compound Data | No quantitative data available |
| Comparator Or Baseline | 6-aminoisoquinoline derivatives or 7-amino-5-H isoquinoline (no direct data) |
| Quantified Difference | Not calculable |
| Conditions | Hypothetical kinase assay; no experimental context found |
Why This Matters
Without comparative IC50 data, the decision to procure this specific regioisomer must rely on its defined substitution pattern for synthetic SAR studies rather than proven superiority in target binding.
- [1] US Patent US20100144713A1. 6- and 7-amino isoquinoline compounds and methods for making and using the same. Aerie Pharmaceuticals, Inc. View Source
